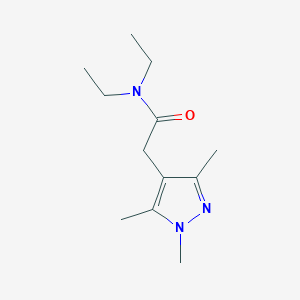
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile, also known as PSB-1115, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively researched.
Mechanism of Action
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and its dysregulation has been implicated in the pathophysiology of depression and anxiety disorders.
This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. This pathway is dysregulated in many types of cancer, and the inhibition of this pathway by this compound has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In studies on the central nervous system, this compound has been shown to decrease anxiety-like behavior in mice and to have potential therapeutic effects in the treatment of depression and anxiety disorders.
In studies on cancer cells, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is dysregulated in many types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have potential therapeutic effects in the treatment of depression and anxiety disorders, as well as in the treatment of cancer.
One of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings. However, this limitation can be overcome by using appropriate solvents and formulations.
Future Directions
There are a number of future directions for research on 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile. One area of research is in the development of more potent and selective antagonists of the 5-HT1A receptor, which could have even greater therapeutic potential in the treatment of depression and anxiety disorders.
Another area of research is in the development of this compound analogs that have improved solubility and bioavailability, which could make them more useful in experimental settings.
Finally, this compound could be further studied for its potential use in the treatment of cancer, both as a single agent and in combination with other drugs. Its mechanism of action in inhibiting the PI3K/Akt/mTOR signaling pathway could make it a useful tool in the development of new cancer therapies.
Synthesis Methods
The synthesis of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile involves the reaction of 4-(2-aminoethyl)pyrazine with 4-fluorobenzenesulfonyl chloride followed by reaction with 1-(4-cyanophenyl)piperazine. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been studied for its potential use in various scientific research applications. One of its main applications is in the field of neuroscience, where it has been shown to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and this compound has been shown to have potential therapeutic effects in the treatment of depression and anxiety disorders.
This compound has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is a common feature of many types of cancer.
properties
IUPAC Name |
3-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-11-13-2-1-3-14(10-13)23(21,22)20-8-6-19(7-9-20)15-12-17-4-5-18-15/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHMGDOCWDSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)



![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)



